molecular formula C11H8N4O5 B373910 Furfural 2,4-dinitrophenylhydrazone CAS No. 2074-02-4

Furfural 2,4-dinitrophenylhydrazone

Cat. No.: B373910
CAS No.: 2074-02-4
M. Wt: 276.2g/mol
InChI Key: JLMSXDMAAIAPCZ-KPKJPENVSA-N
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Description

Furfural 2,4-dinitrophenylhydrazone is a chemical compound formed by the reaction of furfural with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones. The compound is characterized by its yellow to orange crystalline appearance and is known for its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furfural 2,4-dinitrophenylhydrazone involves a condensation reaction between furfural and 2,4-dinitrophenylhydrazine. This reaction is typically conducted in an acidic medium, with common catalysts including sulfuric acid or hydrochloric acid. The reaction proceeds as follows:

Furfural+2,4-dinitrophenylhydrazineFurfural 2,4-dinitrophenylhydrazone+Water\text{Furfural} + \text{2,4-dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{Water} Furfural+2,4-dinitrophenylhydrazine→Furfural 2,4-dinitrophenylhydrazone+Water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: Furfural 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Furfural 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furfural 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage between the carbonyl group of furfural and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is facilitated by acidic conditions, which protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine . The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of furfural with the stability of the dinitrophenylhydrazone moiety. This makes it particularly useful in analytical applications where both stability and reactivity are required .

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMSXDMAAIAPCZ-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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